Catalytic Superoxide Dismutase (SOD) Activity: Ortho Isomer vs. Meta and Para Isomers
The ortho-substituted Mn(III) meso-tetrakis(N-methylpyridinium-2-yl)porphyrin (derived from H₂T-2-PyP) exhibits a catalytic rate constant (kcat) for O₂•⁻ dismutation that is approximately 15-fold higher than its meta isomer and 16-fold higher than its para isomer [1]. This quantitative difference is directly linked to the proximity of the positive charge to the metal center in the ortho configuration, which provides essential electrostatic facilitation [1].
~16-fold higher vs. para isomer
| Evidence Dimension | Catalytic rate constant (kcat) for superoxide dismutation |
|---|---|
| Target Compound Data | kcat = 6.0 × 10⁷ M⁻¹ s⁻¹ (for ortho isomer, MnᴵᴵᴵTM-2-PyP⁵⁺) |
| Comparator Or Baseline | kcat = 4.1 × 10⁶ M⁻¹ s⁻¹ (meta isomer, MnᴵᴵᴵTM-3-PyP⁵⁺); kcat = 3.8 × 10⁶ M⁻¹ s⁻¹ (para isomer, MnᴵᴵᴵTM-4-PyP⁵⁺) |
| Quantified Difference | ~15-fold higher than meta; ~16-fold higher than para |
| Conditions | In vitro assay measuring O₂•⁻ dismutation, pH ~7.8, room temperature |
Why This Matters
Procurement of the ortho-pyridyl scaffold is mandatory for achieving the highest catalytic efficiency in SOD mimic applications; generic substitution with meta- or para-porphyrins results in a >90% loss in catalytic activity.
- [1] Batinić-Haberle, I., Benov, L., Spasojević, I., & Fridovich, I. (1998). The Ortho Effect Makes Manganese(III)Meso-Tetrakis(N-Methylpyridinium-2-yl)Porphyrin a Powerful and Potentially Useful Superoxide Dismutase Mimic. Journal of Biological Chemistry, 273(38), 24521-24528. View Source
